molecular formula C28H25FN6 B2853825 4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 890881-89-7

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2853825
CAS No.: 890881-89-7
M. Wt: 464.548
InChI Key: SMQWCKKYJDJIKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a benzhydrylpiperazine group at position 4 and a 4-fluorophenyl moiety at position 1. This compound belongs to a class of molecules designed to modulate kinase activity or G-protein-coupled receptors (GPCRs), as inferred from structural analogs .

Properties

IUPAC Name

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN6/c29-23-11-13-24(14-12-23)35-28-25(19-32-35)27(30-20-31-28)34-17-15-33(16-18-34)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19-20,26H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQWCKKYJDJIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F)C(C5=CC=CC=C5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C28H25FN6
  • Molecular Weight : 464.548 g/mol
  • CAS Number : 890881-89-7

The compound features a pyrazolo[3,4-d]pyrimidine core linked to a piperazine moiety and a fluorophenyl group, which contribute to its biological properties.

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives often act as inhibitors of various kinases, including epidermal growth factor receptor (EGFR) and FLT3. The structural similarity of these compounds to ATP allows them to compete effectively for binding sites on these kinases.

EGFR Inhibition

A study demonstrated that derivatives with similar structures exhibited potent inhibitory activity against wild-type EGFR and its mutant forms. For instance, a closely related compound showed an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the T790M mutant, which is known for conferring resistance to first-line EGFR inhibitors .

FLT3 Inhibition

In another investigation, compounds derived from pyrazolo[3,4-d]pyrimidine were evaluated for their cytotoxicity against various cancer cell lines. The lead compound exhibited significant activity against non-small cell lung cancer and leukemia models, with GI50 values ranging from 1.17 to 18.40 µM across different assays .

Biological Activity and Efficacy

The biological activity of this compound has been assessed through various in vitro assays:

Assay Type Cell Line IC50 (µM) Comments
Anti-proliferative ActivityA549 (Lung Cancer)8.21Significant inhibition observed
HCT-116 (Colon Cancer)19.56Moderate inhibition
Kinase InhibitionEGFR (Wild Type)0.016High potency as an inhibitor
EGFR (T790M Mutant)0.236Notable resistance profile
CytotoxicityNCI 60 Cell LinesGI50: 1.17 - 18.40Effective across multiple cancer types

Case Studies

Several studies have highlighted the potential of pyrazolo[3,4-d]pyrimidine derivatives in cancer therapy:

  • Study on Anticancer Activity : A series of new derivatives were synthesized and evaluated for their anti-proliferative effects against A549 and HCT-116 cell lines. The results indicated that these compounds could induce apoptosis and arrest the cell cycle at critical phases (S and G2/M), suggesting their utility as chemotherapeutic agents .
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding interactions between these compounds and their target kinases, providing insights into their mechanism of action at the molecular level .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazolo[3,4-d]Pyrimidine Core

Key structural analogs differ in substituents at positions 1 and 4, which significantly alter physicochemical and biological properties.

Compound Name Position 1 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Features
Target Compound 4-Fluorophenyl 4-Benzhydrylpiperazine ~527.6 High lipophilicity due to benzhydryl; potential GPCR modulation
1-(4-Methylbenzyl)-4-(4-o-tolylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Methylbenzyl 4-o-Tolylpiperazine ~497.6 Reduced lipophilicity compared to benzhydryl; arylpiperazine may enhance selectivity
1-(4-Chlorobenzyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine 4-Chlorobenzyl 4-Phenylpiperazine ~474.9 Chlorine substituent increases electronegativity; possible kinase inhibition
4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine 5-(4-Fluorophenyl) 4-(3,4-Dichlorophenyl)piperazine ~504.3 Thienopyrimidine core; dual halogenation for enhanced receptor binding

Physicochemical Properties

  • Electronic Effects : The 4-fluorophenyl group’s electron-withdrawing nature may stabilize π-π interactions in receptor binding, as seen in fluorinated kinase inhibitors .

Key Research Findings

  • Structural Optimization : Substitution at position 4 with bulky groups (e.g., benzhydryl) improves target engagement but may reduce solubility, necessitating formulation adjustments .
  • Fluorine Impact : Fluorine at position 1 enhances metabolic stability and bioavailability, as demonstrated in fluorobenzamide derivatives .
  • Piperazine Diversity : Piperazine substituents (e.g., 3,4-dichlorophenyl vs. phenyl) modulate selectivity; dichlorophenyl variants show enhanced affinity for serotonin receptors .

Q & A

Q. What are the foundational synthetic routes for synthesizing 4-(4-benzhydrylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine?

The synthesis typically involves a multi-step approach:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via condensation of aminopyrazoles with chloroacetic acid derivatives under reflux conditions (ethanol, 80–100°C).
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic aromatic substitution, often using a palladium-catalyzed coupling reaction.
  • Step 3 : Functionalization with the benzhydrylpiperazine moiety through a Buchwald-Hartwig amination or SNAr reaction, requiring anhydrous solvents (e.g., DMF) and elevated temperatures (120–140°C) .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is used to achieve >95% purity .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions (e.g., aromatic protons of the 4-fluorophenyl group at δ 7.2–7.8 ppm; benzhydryl protons as a singlet near δ 5.1 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 510.2342 for C29_{29}H25_{25}FN7_7) .
  • X-ray Crystallography : Resolves 3D conformation, particularly for verifying piperazine ring geometry and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Optimization : Replacing polar aprotic solvents (DMF) with toluene in SNAr reactions reduces side-product formation .
  • Catalyst Screening : Pd(OAc)2_2/Xantphos systems enhance coupling efficiency for introducing the benzhydrylpiperazine group (yield increases from 45% to 72%) .
  • Temperature Control : Lowering the reaction temperature during condensation steps (from 100°C to 70°C) minimizes decomposition of the pyrimidine core .
  • Real-Time Monitoring : Thin-layer chromatography (TLC, hexane:ethyl acetate 3:1) tracks intermediate formation, enabling timely quenching .

Q. What experimental strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

  • Kinetic Assays : Use Michaelis-Menten kinetics to determine inhibition constants (Ki_i) against target enzymes (e.g., kinases or phosphodiesterases). For example, pre-incubate the compound with the enzyme and measure residual activity using fluorogenic substrates .
  • Molecular Docking : Perform in silico docking (AutoDock Vina) to predict binding modes, focusing on interactions between the benzhydryl group and hydrophobic enzyme pockets .
  • Mutagenesis Studies : Introduce point mutations (e.g., Ala-scan) in the enzyme’s active site to validate critical binding residues via IC50_{50} shifts .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

  • Standardized Assays : Replicate experiments using uniform protocols (e.g., CellTiter-Glo® for cytotoxicity assays) to eliminate variability from cell lines or incubation times .
  • Meta-Analysis : Compare structural analogs (e.g., 4-fluorophenyl vs. 3-chlorophenyl derivatives) to identify substituent-specific trends in potency .
  • Orthogonal Validation : Confirm target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities .

Methodological Recommendations

  • For Low-Yield Reactions : Introduce microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours) and improve efficiency .
  • For Impurity Removal : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound from by-products .
  • For Bioactivity Discrepancies : Conduct dose-response curves across multiple replicates (n ≥ 3) and apply statistical models (e.g., ANOVA) to assess significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.